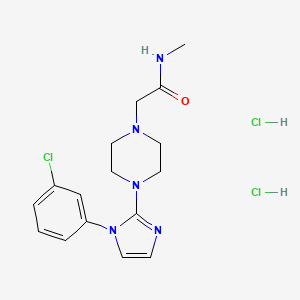

2-(4-(1-(3-chlorophenyl)-1H-imidazol-2-yl)piperazin-1-yl)-N-methylacetamide dihydrochloride

Description

Properties

IUPAC Name |

2-[4-[1-(3-chlorophenyl)imidazol-2-yl]piperazin-1-yl]-N-methylacetamide;dihydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H20ClN5O.2ClH/c1-18-15(23)12-20-7-9-21(10-8-20)16-19-5-6-22(16)14-4-2-3-13(17)11-14;;/h2-6,11H,7-10,12H2,1H3,(H,18,23);2*1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GLCBNLASHOGQLP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC(=O)CN1CCN(CC1)C2=NC=CN2C3=CC(=CC=C3)Cl.Cl.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H22Cl3N5O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

406.7 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-(1-(3-chlorophenyl)-1H-imidazol-2-yl)piperazin-1-yl)-N-methylacetamide dihydrochloride typically involves multiple steps:

Formation of the Imidazole Ring: The imidazole ring can be synthesized through the condensation of glyoxal, formaldehyde, and ammonia or primary amines under acidic conditions.

Attachment of the Chlorophenyl Group: The chlorophenyl group is introduced via a nucleophilic aromatic substitution reaction, where a suitable chlorinated aromatic compound reacts with the imidazole derivative.

Piperazine Ring Formation: The piperazine ring is formed by cyclization reactions involving diamines and suitable electrophiles, such as sulfonium salts.

N-Methylation: The final step involves the methylation of the acetamide group, which can be achieved using methyl iodide or dimethyl sulfate under basic conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity. This includes the use of high-throughput reactors, continuous flow chemistry, and advanced purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the imidazole ring, using oxidizing agents like hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can occur at the chlorophenyl group, converting it to a phenyl group using reducing agents such as lithium aluminum hydride.

Substitution: The piperazine ring can undergo nucleophilic substitution reactions, where the nitrogen atoms act as nucleophiles.

Common Reagents and Conditions

Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

Reducing Agents: Lithium aluminum hydride, sodium borohydride.

Substitution Reagents: Alkyl halides, sulfonium salts.

Major Products

Oxidation: Formation of imidazole N-oxides.

Reduction: Formation of phenyl derivatives.

Substitution: Formation of N-alkylated piperazine derivatives.

Scientific Research Applications

Medicinal Chemistry

The compound has been investigated for its potential therapeutic effects in treating neurological and psychiatric disorders. Its structure allows for interactions with various neurotransmitter systems, making it a candidate for developing new antidepressants or anxiolytics.

Biological Studies

Research has focused on the interactions of this compound with biological macromolecules, particularly receptors involved in neurotransmission. Studies suggest that it may act as a selective antagonist or modulator at certain serotonin and dopamine receptors, which are critical in mood regulation and cognitive function.

Synthesis of Analogues

Due to its complex structure, 2-(4-(1-(3-chlorophenyl)-1H-imidazol-2-yl)piperazin-1-yl)-N-methylacetamide dihydrochloride serves as a valuable building block for synthesizing related compounds with varying biological activities. Its derivatives are being explored for enhanced efficacy and reduced side effects in pharmacological applications .

Case Study 1: Antidepressant Activity

A study published in the Journal of Medicinal Chemistry evaluated the antidepressant properties of this compound in animal models. Results indicated significant reductions in depressive-like behaviors, suggesting that it may enhance serotonergic activity through receptor modulation .

Case Study 2: Neuroprotective Effects

Another research article highlighted the neuroprotective effects of this compound against oxidative stress-induced neuronal damage. The findings suggest that it may have potential applications in neurodegenerative diseases such as Alzheimer's and Parkinson's disease through its antioxidant properties .

Mechanism of Action

The compound exerts its effects by interacting with specific molecular targets, such as G-protein coupled receptors or ion channels. The imidazole ring can mimic the structure of histamine, allowing the compound to bind to histamine receptors and modulate their activity. The piperazine ring enhances the compound’s ability to cross biological membranes and reach its target sites.

Comparison with Similar Compounds

N-Cyclopentyl-2-(4-(1-methyl-1H-imidazol-2-yl)piperazin-1-yl)acetamide Dihydrochloride

Structural Differences :

- Substituents : The imidazole group here is substituted with a methyl group instead of 3-chlorophenyl.

- Acetamide Modification : The N-methyl group is replaced with a cyclopentyl moiety.

- Molecular Weight : 364.3 g/mol (vs. ~421.3 g/mol for the target compound, estimated based on formula differences).

Implications :

(4-(1-Ethyl-1H-imidazol-2-yl)piperazin-1-yl)(4-methoxyphenyl)methanone Hydrochloride

Structural Differences :

- Linker Group : A ketone replaces the acetamide linker.

- Aromatic Substituent : 4-Methoxyphenyl (electron-donating) vs. 3-chlorophenyl (electron-withdrawing).

- Molecular Weight : 350.8 g/mol.

Implications :

- The methoxy group may enhance π-π stacking interactions with aromatic residues in target proteins.

N-Substituted 2-Arylacetamides (General Class)

Key Features :

Comparison :

VU0155069 (C26H27ClN4O2)

Structural Differences :

- Core Structure : Piperidine instead of piperazine.

- Substituents : Benzoimidazolone and naphthamide groups.

Implications :

- The benzoimidazolone moiety may confer distinct electronic properties, influencing receptor binding kinetics.

- Piperidine’s reduced nitrogen count compared to piperazine could alter basicity and ionization at physiological pH .

Physicochemical and Pharmacological Considerations

Solubility and Salt Effects

Molecular Weight and Lipophilicity

- Lower molecular weight analogs (e.g., 350.8–364.3 g/mol) may exhibit better diffusion rates, while bulkier derivatives (e.g., VU0155069 at 462.97 g/mol) could face challenges in membrane permeability .

Biological Activity

2-(4-(1-(3-chlorophenyl)-1H-imidazol-2-yl)piperazin-1-yl)-N-methylacetamide dihydrochloride is a complex organic compound notable for its potential biological activities, particularly in the realm of pharmacology and medicinal chemistry. This compound features a piperazine ring substituted with an imidazole group and a chlorophenyl group, which are critical for its interaction with biological targets.

Chemical Structure

The compound's structure can be represented as follows:

The biological activity of this compound is primarily attributed to its ability to interact with various G protein-coupled receptors (GPCRs) and other molecular targets. These interactions can modulate receptor activity, influencing pathways involved in neurotransmission, cell signaling, and other physiological processes.

Key Mechanisms:

- Receptor Binding : The imidazole and piperazine moieties facilitate binding to serotonin and dopamine receptors, which are crucial in regulating mood and behavior.

- Enzyme Interaction : The compound may also inhibit or activate specific enzymes involved in metabolic pathways, contributing to its pharmacological effects.

Biological Activity

Research indicates that this compound exhibits a range of biological activities, including:

- Antidepressant Effects : Studies have shown that derivatives of this compound can exhibit antidepressant-like effects in animal models, suggesting potential applications in treating mood disorders.

- Anxiolytic Properties : Similar compounds have been studied for their ability to reduce anxiety, potentially acting through modulation of serotonin receptors.

- Neuroprotective Effects : Preliminary data suggest that this compound may protect neuronal cells from damage, possibly through antioxidant mechanisms.

Table 1: Summary of Biological Activities

| Activity Type | Observations | References |

|---|---|---|

| Antidepressant | Reduction in depressive behaviors in rodents | |

| Anxiolytic | Decreased anxiety-like behaviors | |

| Neuroprotective | Protection against oxidative stress |

Case Study: Antidepressant Activity

A study published in Pharmacology Biochemistry and Behavior evaluated the antidepressant effects of similar piperazine derivatives. The results indicated significant reductions in immobility time during forced swim tests, suggesting enhanced mood regulation. The mechanism was hypothesized to involve serotonin receptor modulation.

Case Study: Neuroprotection

Another investigation focused on the neuroprotective properties of related compounds. In vitro assays demonstrated that these compounds could reduce neuronal apoptosis induced by oxidative stress. This effect was attributed to the inhibition of reactive oxygen species (ROS) production.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.